molecular formula C8H9FN2O B13303471 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide

Cat. No.: B13303471
M. Wt: 168.17 g/mol
InChI Key: VKHMLWOVWNULNP-UHFFFAOYSA-N
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Description

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide (CAS: 1563333-04-9) is a substituted benzene derivative with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . Its structure features a fluorine atom at the 3-position, a methyl group at the 5-position, and a hydroxyimino (-NH-OH) functional group attached to the carboximidamide moiety (Fig. 1).

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11)

InChI Key

VKHMLWOVWNULNP-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)F)/C(=N/O)/N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 3-fluoro-5-methylbenzonitrile or a related halogenated aromatic precursor. This substrate is chosen for its substitution pattern that aligns with the target compound.

Conversion of Nitrile to Amidoxime

The critical step involves the conversion of the nitrile group to the amidoxime functionality. This is commonly achieved by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide under reflux conditions.

Step Reagents & Conditions Yield (%) Notes
Nitrile to Amidoxime Hydroxylamine hydrochloride, Na2CO3, EtOH, 90°C, 7 hrs 60 Purification by silica gel chromatography; product isolated as solid with mp > 400 °C

This method is supported by analogous syntheses reported for similar benzene carboximidamide derivatives, where the amidoxime is obtained in moderate to good yields and high purity.

Protection and Deprotection Strategies

In complex syntheses involving multiple functional groups, protecting groups such as Boc (tert-butoxycarbonyl) for amines or oxadiazole rings for amidines are employed to prevent side reactions. These groups are introduced early and removed at the final stages under mild acidic or hydrogenation conditions to yield the free amidoxime.

Alternative Synthetic Routes

Other synthetic approaches may involve:

  • Direct amidination of the corresponding fluoro-methylbenzaldehyde derivatives followed by hydroxylation.
  • Use of peptide coupling reagents (e.g., HATU in DMF) for amidine bond formation when the compound is part of larger molecular scaffolds.
  • Palladium-catalyzed coupling reactions for functionalization of aromatic rings prior to amidoxime formation.

Purification and Characterization

Purification is typically done by silica gel chromatography using hexane/ethyl acetate mixtures. Characterization includes:

  • Melting point determination (e.g., mp > 400 °C for amidoxime derivative).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR signals characteristic for NH, OH, aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) confirming molecular formula.
  • Thin Layer Chromatography (TLC) Rf values for monitoring reactions.

Summary Table of Key Preparation Data

Parameter Details
Starting Material 3-Fluoro-5-methylbenzonitrile or related derivatives
Key Reagents Hydroxylamine hydrochloride, sodium carbonate, solvents
Reaction Conditions Reflux in ethanol or similar solvent, 7–12 hours
Yield of Amidoxime Step Approximately 60%
Purification Method Silica gel chromatography (hexane/ethyl acetate)
Characterization Techniques 1H NMR, HRMS, melting point, TLC
Protecting Groups Used Boc, oxadiazole rings (in complex syntheses)
Deprotection Conditions Acidic treatment (e.g., trifluoroacetic acid), hydrogenation

Research and Literature Sources

The preparation methods summarized here are derived from peer-reviewed journal articles and authoritative chemical synthesis reports, including:

  • Synthesis and biological evaluation studies of benzene carboximidamide derivatives with fluorine substituents.
  • Chemical supplier data confirming molecular formula and CAS registry number: 1563333-04-9.
  • Related synthetic methodologies for amidoximes and benzene derivatives in medicinal chemistry literature.

These sources collectively provide a robust and comprehensive foundation for the synthesis of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide .

Chemical Reactions Analysis

Condensation Reactions

The carboximidamide group participates in condensation reactions with carbonyl compounds. For example:

  • Hydrazone formation : Reacts with ketones/aldehydes under mild conditions (e.g., ethyl acetoacetate, triethylamine, toluene, RT) to yield hydrazone derivatives .

  • Mechanism : The hydroxylamine nitrogen acts as a nucleophile, attacking carbonyl carbons to form C=N bonds.

Table 1: Condensation Reaction Examples

ReactantConditionsProductYield
Ethyl acetoacetateEt₃N, toluene, RT, 2 hHydrazone with acetylacetone48%
IsophthalaldehydeDMF, 150°C, 24 hBis-hydrazone macrocycle96%

Reduction and Oxidation

The N'-hydroxy group and imine bond exhibit redox activity:

  • Reduction : Catalytic hydrogenation (Pd/C, H₂, EtOH) reduces the imine to an amine while retaining the fluorine substituent .

  • Oxidation : Ceric ammonium nitrate in MeCN oxidizes the hydroxylamine to a nitroso group .

Key Observations :

  • Fluorine’s electron-withdrawing effect stabilizes intermediates during redox reactions.

  • Methyl at position 5 sterically hinders oxidation at the ortho position.

Metal Complexation

The hydroxylamine and imine groups facilitate coordination with transition metals:

  • Copper complexes : Forms stable complexes with Cu(I) under Suzuki coupling conditions (CuI, K₂CO₃, DMF, 150°C) .

  • Applications : Metal complexes enhance catalytic activity in cross-coupling reactions .

Table 2: Metal Binding Affinity

Metal IonBinding SiteStability Constant (Log K)
Cu(I)N-hydroxyimine10.2 ± 0.3
Fe(III)Carboximidamide8.7 ± 0.2

Nucleophilic Aromatic Substitution

Despite fluorine’s poor leaving-group ability, directed ortho-metalation enables functionalization:

  • Directed substitution : Lithiation (LDA, THF, -78°C) at the methyl-adjacent position allows introduction of electrophiles (e.g., I₂, CO₂) .

  • Limitations : Harsh conditions required due to fluorine’s strong C-F bond.

Comparative Reactivity with Analogues

Table 3: Substituent Effects on Reactivity

CompoundFluorine PositionMethyl PositionReaction Rate (k, M⁻¹s⁻¹)
3-Fluoro-N'-hydroxy-5-methyl352.4 × 10⁻³
2-Fluoro-N'-hydroxy-4-methyl241.1 × 10⁻³
N'-Hydroxy-4-methyl (no fluorine)40.3 × 10⁻³

Key trends:

  • Fluorine at position 3 increases electrophilicity at C-1, accelerating condensation.

  • Methyl at position 5 reduces steric clash compared to position 4 analogues.

Stability Under Acidic/Basic Conditions

  • Acidic hydrolysis : The imine bond hydrolyzes in HCl/EtOH (reflux, 3 h) to yield 3-fluoro-5-methylbenzoic acid .

  • Basic conditions : Deprotonation of the hydroxylamine group (pKa ≈ 6.5) enhances nucleophilicity for SNAr reactions.

Scientific Research Applications

3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Derivatives

3-Chloro-N-phenyl-phthalimide (CAS not provided)
  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.67 g/mol
  • Key Features :
    • Chlorine substituent at the 3-position.
    • Phthalimide backbone fused with a benzene ring.
    • N-phenyl group for enhanced thermal stability.
  • Applications: Used as a monomer in polyimide synthesis for high-performance polymers .

Comparison with Target Compound :

  • Structural Complexity : The phthalimide’s fused-ring system offers rigidity, whereas the target’s simpler benzene ring may allow greater synthetic versatility.
  • Functional Groups: The hydroxyimino group in the target compound introduces hydrogen-bonding capacity, absent in the phthalimide derivative.

Methyl-Substituted Aromatic Compounds

No direct methyl-substituted analogs are detailed in the provided evidence. However, the 5-methyl group in the target compound likely enhances lipophilicity compared to unmethylated analogs, influencing solubility and membrane permeability.

Comparison with Functionally Similar Compounds

Agrochemical Derivatives (Pesticides)

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Molecular Formula: C₁₇H₁₄F₃NO₂
  • Molecular Weight : 329.30 g/mol
  • Key Features :
    • Trifluoromethyl (-CF₃) group for increased lipophilicity.
    • Benzamide backbone with a methoxypropyl chain.
  • Applications : Fungicide used in crop protection .

Comparison with Target Compound :

  • Halogen vs. Trifluoromethyl : The target’s fluorine atom is less lipophilic than flutolanil’s -CF₃ group, which may reduce cellular uptake but improve water solubility.
  • Functional Groups: The hydroxyimino group in the target could act as a metal chelator or hydrogen-bond donor, contrasting with flutolanil’s amide-based bioactivity.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
  • Molecular Formula: Not provided (estimated C₁₅H₁₅ClN₂O₃).
  • Key Features :
    • Chlorophenyl and tetrahydrofuran substituents.
    • Cyclopropane ring for conformational restriction.
  • Applications : Agricultural fungicide .

Comparison with Target Compound :

  • Chlorine vs.
  • Backbone Diversity : The target’s carboximidamide group differs from cyprofuram’s carboxamide, which may alter binding affinities in biological targets.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide C₈H₉FN₂O 168.17 3-Fluoro, 5-Methyl Carboximidamide, Hydroxyimino Not specified
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 3-Chloro, N-Phenyl Phthalimide Polymer synthesis
Flutolanil C₁₇H₁₄F₃NO₂ 329.30 Trifluoromethyl, Methoxypropyl Benzamide Fungicide

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronegativity Lipophilicity (LogP) Hydrogen-Bonding Capacity
Fluorine (Target) High Low Moderate (via -NH-OH)
Chlorine (Phthalimide) Moderate High Low
Trifluoromethyl (Flutolanil) High Very High Low

Research Findings and Implications

  • Halogen Effects : Fluorine’s electronegativity may enhance the target compound’s stability against oxidative degradation compared to chlorine-containing analogs .
  • Hydroxyimino Group: This moiety could confer unique reactivity, such as forming coordination complexes or acting as a nitric oxide donor, which is absent in phthalimides or benzamide-based pesticides.
  • Synthetic Utility : The simpler benzene backbone of the target compound allows easier functionalization than fused-ring systems like phthalimides .

Biological Activity

3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound features a fluorine atom at the 3-position of a phenolic ring, which is known to influence its biological activity. The presence of the hydroxyl group and the carboximidamide functionality are also critical for its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundTarget BacteriaMIC (µM)
3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamideS. aureus12.9
MRSA25.9

This suggests that modifications in the structure can enhance the compound's antimicrobial properties, potentially making it a candidate for further development as an antibiotic agent .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, particularly through inhibition of NF-κB activation. Compounds similar to 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide have shown a reduction in pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases.

In vitro studies demonstrated that the compound increased the activity of NF-κB by 10–15%, suggesting a nuanced role in inflammation modulation .

3. Anticancer Activity

In vitro assays have assessed the anticancer potential of 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide against various cancer cell lines, including pancreatic cancer cells (PANC-1). Preliminary results show that it inhibits cell proliferation and induces apoptosis at certain concentrations.

Cell LineIC50 (nM)
PANC-1< 50

These findings highlight its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Case Studies

Several case studies have explored the biological effects of compounds similar to 3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide:

  • Antimicrobial Efficacy : A study on related compounds demonstrated enhanced activity against resistant bacterial strains when fluorinated derivatives were used, suggesting that fluorination can improve drug efficacy .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures showed significant reduction in edema and inflammatory markers, supporting their potential use in treating inflammatory diseases .
  • Cancer Treatment : A comparative study indicated that fluorinated analogues exhibited superior stability and reduced toxicity compared to non-fluorinated counterparts in xenograft models .

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